molecular formula C16H9NO3 B14299971 3-Nitro-1-fluoranthenol CAS No. 115664-54-5

3-Nitro-1-fluoranthenol

Cat. No.: B14299971
CAS No.: 115664-54-5
M. Wt: 263.25 g/mol
InChI Key: LFZOEZZSTIDRIS-UHFFFAOYSA-N
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Description

3-Nitro-1-fluoranthenol is an organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of one or more nitro functional groups (-NO2). The nitro group is known for its high dipole moment and polar character, which significantly influences the physical and chemical properties of the compound .

Chemical Reactions Analysis

3-Nitro-1-fluoranthenol undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

3-Nitro-1-fluoranthenol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying the interactions of nitro compounds with biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Nitro-1-fluoranthenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components such as DNA, RNA, and proteins. These interactions can lead to the inhibition of essential cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

3-Nitro-1-fluoranthenol can be compared with other nitro compounds such as 3-nitro-1,2,4-triazol-5-one and nitrobenzene. While all these compounds contain the nitro group, their chemical properties and applications differ significantly:

The uniqueness of this compound lies in its specific structure, which combines the properties of both the nitro and hydroxyl groups, making it versatile for various applications.

Properties

CAS No.

115664-54-5

Molecular Formula

C16H9NO3

Molecular Weight

263.25 g/mol

IUPAC Name

3-nitrofluoranthen-1-ol

InChI

InChI=1S/C16H9NO3/c18-14-8-13(17(19)20)12-7-3-6-10-9-4-1-2-5-11(9)16(14)15(10)12/h1-8,18H

InChI Key

LFZOEZZSTIDRIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4[N+](=O)[O-])O

Origin of Product

United States

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